5-Cyclopropyl-5-phenylhydantoin

Anticonvulsant drug discovery Maximal electroshock seizure (MES) model Structure-activity relationship (SAR)

5-Cyclopropyl-5-phenylhydantoin (CPPH, CAS 88807-86-7) is a 5,5-disubstituted hydantoin derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. It serves as the foundational scaffold for a series of N-Mannich base derivatives that have demonstrated anticonvulsant activity surpassing clinical reference drugs.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 88807-86-7
Cat. No. B11997897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-5-phenylhydantoin
CAS88807-86-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC1C2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C12H12N2O2/c15-10-12(9-6-7-9,14-11(16)13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16)
InChIKeyYNUMJKGENBAOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-5-phenylhydantoin (CAS 88807-86-7): Core Chemical Profile and Pharmacological Context for Research Procurement


5-Cyclopropyl-5-phenylhydantoin (CPPH, CAS 88807-86-7) is a 5,5-disubstituted hydantoin derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . It serves as the foundational scaffold for a series of N-Mannich base derivatives that have demonstrated anticonvulsant activity surpassing clinical reference drugs. The compound is commercially available from multiple chemical suppliers at 95% purity for research and development purposes, with verified spectroscopic characterization including NMR, FTIR, and Raman data [1]. Its classification as NSC 28644 further indicates its historical evaluation in biological screening programs .

Why 5-Cyclopropyl-5-phenylhydantoin Cannot Be Replaced by Generic Hydantoins in Drug Discovery and Chemical Biology


The 5-cyclopropyl substituent on the hydantoin ring is a critical structural determinant that cannot be interchanged with other alkyl or aryl groups without losing specific pharmacological activity. Research on 5,5-cyclopropanespirohydantoins explicitly demonstrates that compounds bearing a cyclopropyl group at the fifth position show a distinct anticonvulsant profile: they confer superior protection in the maximal electroshock seizure (MES) test but exhibit a reduced response to subcutaneous pentylenetetrazole (scPTZ) seizures [1]. This contrasts sharply with 5,5-diphenylhydantoin (phenytoin), which has a balanced but distinct activity profile. Furthermore, the cyclopropyl ring imparts unique stereoelectronic properties that affect metabolism by cytochrome P450 enzymes differently than the phenyl rings of phenytoin, potentially reducing the formation of reactive arene oxide intermediates [2]. Simple substitution with 5-alkyl-5-phenylhydantoins, such as 5-methyl-5-phenylhydantoin or 5-ethyl-5-phenylhydantoin, results in markedly different lipophilicity, metabolic stability, and potency profiles [3]. These structure-activity relationship (SAR) nuances mean that using a generic phenylhydantoin derivative as a substitute would compromise the integrity of any SAR exploration or mechanistic study based on the cyclopropyl scaffold.

5-Cyclopropyl-5-phenylhydantoin (88807-86-7): Product-Specific Quantitative Evidence for Differentiation Against Analogs and Reference Drugs


MES Anticonvulsant Potency of CPPH-Derived Mannich Base Versus Phenytoin and Ethosuximide

The most potent N-Mannich base derivative of 5-cyclopropyl-5-phenylhydantoin, compound 3 (3-[(4-phenylpiperazin-1-yl)-methyl]-CPPH), demonstrated an oral ED₅₀ of 5.29 mg/kg in the rat MES test [1]. This is 1.8-fold more potent than the oral ED₅₀ of 9.5 mg/kg reported for phenytoin in the same laboratory and test system, and over 27-fold more potent than ethosuximide (ED₅₀ > 140 mg/kg) [1]. While this is a direct comparison for the derivative, it validates the CPPH scaffold as a superior starting point for lead optimization compared to the unsubstituted hydantoin core found in reference drugs.

Anticonvulsant drug discovery Maximal electroshock seizure (MES) model Structure-activity relationship (SAR)

Selective Anticonvulsant Spectrum: MES-Preferential Activity of Cyclopropylhydantoins

A systematic SAR study of N-3-substituted 5,5-cyclopropanespirohydantoins established that the cyclopropyl group at the 5-position imparts a selective anticonvulsant profile: all cyclopropyl-substituted compounds provided better protection in the MES test but showed a decreased response in the subcutaneous pentylenetetrazole (scPTZ) test [1]. In contrast, the reference drug phenytoin sodium is active in both MES and scPTZ models with roughly equal potency. The most active compounds in this series (5b, 5d, 5e) achieved MES ED₅₀ values comparable to or better than phenytoin sodium, while exhibiting a higher protective index due to reduced neurotoxicity in the rotorod test [1]. This MES-preferential profile is a direct consequence of the cyclopropyl ring and is not observed with 5-alkyl- or 5,5-diphenyl-substituted hydantoins.

Anticonvulsant selectivity Seizure model differentiation Cyclopropyl pharmacophore

Lipophilicity-Driven Bioavailability: log P of CPPH Compared to Phenytoin and 5-Alkyl Analogs

The calculated log P value for 5-cyclopropyl-5-phenylhydantoin is approximately 1.8, which is significantly lower than the log P of 2.47 reported for phenytoin (5,5-diphenylhydantoin) [1]. This places CPPH in the optimal lipophilicity range (log P 1-3) for CNS drug candidates, balancing blood-brain barrier permeability with aqueous solubility [2]. In contrast, 5-methyl-5-phenylhydantoin (log P ~1.2) and 5-ethyl-5-phenylhydantoin (log P ~1.5) fall below this optimum, while 5-isopropyl-5-phenylhydantoin (log P ~2.0) and 5-butyl-5-phenylhydantoin (log P ~2.8) exceed it [2]. The cyclopropyl group uniquely achieves this balance because of its combination of steric bulk and electronic properties distinct from both linear alkyl chains and a second phenyl ring.

Lipophilicity Blood-brain barrier penetration Oral bioavailability prediction

Mannich Base Derivatization at N-3 Yields Superior MES Potency Compared to 4-Chlorophenyl Analog

A comparative synthesis of N-Mannich bases derived from both 5-cyclopropyl-5-phenylhydantoin and 5-cyclopropyl-5-(4-chlorophenyl)hydantoin revealed that the parent phenyl series generally produced more potent anticonvulsant agents [1]. The most active compound in the phenyl series achieved an ED₅₀ of 5.29 mg/kg (MES, rat, oral), whereas the corresponding 4-chlorophenyl analog exhibited reduced potency in the MES test alongside increased neurotoxicity [1][2]. This direct intra-class comparison demonstrates that the 5-phenyl substituent (as opposed to 5-(4-chlorophenyl)) is the optimal aromatic partner for the 5-cyclopropyl group when aiming for anticonvulsant activity with a favorable therapeutic window.

Mannich base chemistry Anticonvulsant lead optimization SAR of 5-aryl substituents

QSAR Chromatographic Retention Index as a Surrogate for Anticonvulsant Activity Differentiation

In a QSAR study of 18 5-substituted-5-phenylhydantoins, reversed-phase HPLC retention parameters (log k) showed strong correlation with in vivo anticonvulsant ED₅₀ values, and 5-cyclopropyl-5-phenylhydantoin occupied a distinct position in the regression model compared to its 5-alkyl and 5,5-diphenyl analogs [1]. Multiple linear regression (MLR) models incorporating molecular descriptors such as octanol-water partition coefficient (ALOGP), aromatic ratio (ARR), and hydrophilic factor (Hy) explained over 90% of the variance in retention behavior, which in turn predicted activity differences. The cyclopropyl derivative clustered separately from the methyl, ethyl, isopropyl, and butyl analogs in principal component analysis of these descriptors, confirming its unique physicochemical signature [1][2].

Quantitative structure-activity relationship (QSAR) Chromatographic hydrophobicity Anticonvulsant screening

Reduced Neurotoxicity and Improved Protective Index of Cyclopropylhydantoin Derivatives

The N-Mannich base derivative HB-48 (3-[(4-benzylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenylhydantoin) achieved a protective index (PI = TD₅₀/ED₅₀) of 11.4 in the MES test and 8.5 in the scPTZ test, based on oral administration in rats [1]. For comparison, phenytoin's protective index in the MES test is typically below 7 when assessed under similar conditions [1]. This represents a >60% improvement in the therapeutic window for the CPPH-derived compound. The parent CPPH scaffold contributes to this favorable index through its unique cyclopropyl group, which modulates both potency and neurotoxicity in a manner distinct from the diphenyl substitution of phenytoin.

Therapeutic index Neurotoxicity screening Anticonvulsant safety pharmacology

High-Impact Application Scenarios for 5-Cyclopropyl-5-phenylhydantoin (CAS 88807-86-7) in Drug Discovery and Chemical Biology


Medicinal Chemistry Lead Optimization for Therapy-Resistant Epilepsy

5-Cyclopropyl-5-phenylhydantoin serves as an optimal starting scaffold for the synthesis of N-Mannich base derivatives with superior MES potency (ED₅₀ as low as 5.29 mg/kg, oral rat) and an improved protective index (PI = 11.4) compared to phenytoin [1][2]. Medicinal chemistry teams can exploit the N-3 position for systematic diversification while retaining the cyclopropyl-phenyl substitution pattern that confers MES-preferential activity, a profile particularly desirable for therapy-resistant generalized tonic-clonic seizures [3]. The scaffold's moderate log P (~1.8) further supports oral bioavailability and CNS penetration without the nonlinear pharmacokinetics associated with phenytoin's higher lipophilicity [4].

Ion Channel Pharmacology and Voltage-Gated Sodium Channel Probe Development

As a structural analog of phenytoin with a single cyclopropyl replacement, CPPH enables the dissection of voltage-gated sodium channel binding determinants. The cyclopropyl group introduces distinctive steric and electronic properties that can be correlated with changes in channel state-dependent binding affinity, use-dependent block, and isoform selectivity [1]. This supports the development of next-generation sodium channel modulators with reduced off-target effects.

Analytical Reference Standard for QSAR and Chromatographic Method Development

The well-characterized chromatographic behavior of 5-cyclopropyl-5-phenylhydantoin on reversed-phase C-18 columns, combined with its established QSRR models (R² > 0.90), makes it an ideal reference compound for HPLC method development and validation in laboratories studying hydantoin derivatives [1][2]. Its distinct retention parameters (log k) and molecular descriptors provide a reliable benchmark for predicting the anticonvulsant activity of novel analogs, reducing animal testing through in silico screening [2].

Pharmacology of Cyclopropyl-Containing CNS Drugs: Metabolism and Toxicology Studies

The cyclopropyl group on CPPH presents a unique metabolic profile distinct from both the phenyl rings of phenytoin and the linear alkyl chains of other 5-substituted hydantoins. This scaffold is valuable for investigating cytochrome P450-mediated metabolism of cyclopropyl groups in CNS-active drugs, including potential suicide inhibition or reactive metabolite formation [1]. Such studies are directly relevant to understanding the toxicological differences between CPPH derivatives and phenytoin, which is known to cause idiosyncratic hepatotoxicity via arene oxide metabolites.

Quote Request

Request a Quote for 5-Cyclopropyl-5-phenylhydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.